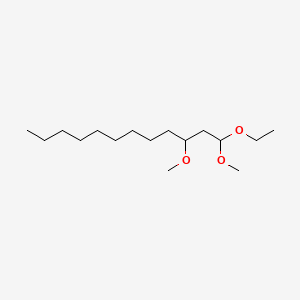

1-Ethoxy-1,3-dimethoxydodecane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-09-2 |

|---|---|

Molecular Formula |

C16H34O3 |

Molecular Weight |

274.44 g/mol |

IUPAC Name |

1-ethoxy-1,3-dimethoxydodecane |

InChI |

InChI=1S/C16H34O3/c1-5-7-8-9-10-11-12-13-15(17-3)14-16(18-4)19-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

JWANSQVVYWAKTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CC(OC)OCC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 1,3 Dimethoxydodecane

Direct Acetalization and Mixed Acetal (B89532) Formation Protocols

The synthesis of 1-ethoxy-1,3-dimethoxydodecane falls under the category of mixed acetal formation, where two different alcohol residues are attached to the same carbonyl carbon. wikipedia.org These syntheses are typically extensions of direct acetalization, an organic reaction involving the formation of an acetal from an aldehyde or ketone. organic-chemistry.org The reaction proceeds via a hemiacetal intermediate, which then reacts with a second alcohol molecule. libretexts.orglibretexts.org For a mixed acetal like this compound, this process requires the sequential introduction of methanol (B129727) and ethanol (B145695) to a dodecanal (B139956) derivative, or a related synthetic equivalent.

Acid-Catalyzed Approaches to this compound Synthesis

Acid catalysis is the most conventional and widely employed method for acetal formation. acs.org The catalyst protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a weak nucleophile like an alcohol. libretexts.org This activation is crucial for both the initial formation of the hemiacetal and its subsequent conversion to the full acetal. wikipedia.orglibretexts.org

Brønsted acids (proton donors) are frequently used to catalyze acetalization reactions. organic-chemistry.org The mechanism involves the protonation of the carbonyl group, followed by the nucleophilic addition of an alcohol to form a hemiacetal. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation (an oxonium ion). libretexts.orglibretexts.org A second alcohol molecule then attacks this electrophilic species to form the protonated acetal, which finally loses a proton to yield the neutral acetal product and regenerate the acid catalyst. libretexts.org

Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). acs.org The choice of catalyst can be critical, as overly strong acidic conditions or high catalyst loadings can sometimes lead to side reactions or be incompatible with other acid-sensitive functional groups within the substrate. acs.org

Table 1: Common Brønsted Acid Catalysts in Acetalization

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts (0.1-1 mol%) in a non-polar solvent like toluene (B28343) or benzene (B151609) with azeotropic water removal. | Widely used due to its solid form, ease of handling, and effectiveness. |

| Sulfuric Acid (H₂SO₄) | Used in catalytic amounts, often with the alcohol reactant as the solvent. | A strong, corrosive acid; requires careful control of reaction conditions. acs.org |

| Hydrochloric Acid (HCl) | Typically used as a solution in the corresponding alcohol (e.g., methanolic HCl). | Effective but can be corrosive and difficult to handle. acs.org |

This table presents a summary of common Brønsted acids used for acetal synthesis, based on established organic chemistry principles.

Lewis acids (electron-pair acceptors) also serve as effective catalysts for acetal formation. wikipedia.org They function by coordinating to the carbonyl oxygen, which withdraws electron density and enhances the carbonyl carbon's electrophilicity, similar to protonation by a Brønsted acid. wikipedia.org A wide variety of Lewis acids have been reported to catalyze the protection of carbonyl compounds. acs.org

This class of catalysts offers advantages in terms of milder reaction conditions and improved chemoselectivity, particularly for substrates with acid-sensitive groups. researchgate.net Catalysts such as bismuth triflate (Bi(OTf)₃), zirconium tetrachloride (ZrCl₄), and erbium triflate (Er(OTf)₃) have been shown to be highly efficient. organic-chemistry.orgorganic-chemistry.orgacs.org

Table 2: Selected Lewis Acid Catalysts for Acetalization

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Bismuth Triflate (Bi(OTf)₃·4H₂O) | 0.1-1 mol% in the presence of an alcohol and a trialkyl orthoformate. acs.org | Highly efficient, requires low catalyst loading, and is relatively water-tolerant. acs.org |

| Zirconium Tetrachloride (ZrCl₄) | 1-2 mol% at room temperature, often under neat conditions. missouri.edu | Highly efficient and chemoselective for aldehydes over ketones. organic-chemistry.org |

| Erbium Triflate (Er(OTf)₃) | Catalytic amounts in wet nitromethane. | Acts as a gentle Lewis acid, useful for both formation and cleavage of acetals. organic-chemistry.org |

This table highlights a selection of Lewis acid catalysts and their typical applications in acetal synthesis, drawn from the chemical literature.

Acetal formation is a reversible equilibrium reaction. libretexts.org The reaction produces one molecule of water for every molecule of acetal formed. wikipedia.org According to Le Châtelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (the carbonyl compound and alcohol), leading to hydrolysis of the acetal product. libretexts.org

Therefore, to achieve high yields, it is crucial to remove water as it is formed. wikipedia.orglibretexts.org Several techniques are commonly employed for this purpose:

Azeotropic Distillation: The reaction is often conducted in a solvent such as toluene or benzene using a Dean-Stark apparatus. This device collects the water-solvent azeotrope, separates the water, and returns the anhydrous solvent to the reaction flask, effectively driving the reaction to completion. wikipedia.orglibretexts.org

Dehydrating Agents: Chemical drying agents can be added directly to the reaction mixture. These include molecular sieves, anhydrous calcium chloride (CaCl₂), or trialkyl orthoformates like triethyl orthoformate. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Trialkyl orthoformates are particularly effective as they react with the generated water to produce more alcohol and an ester, thus consuming the water and preventing the reverse reaction. organic-chemistry.org

Base-Catalyzed and Neutral Conditions for Mixed Acetal Preparation

While acid catalysis is standard, acetal synthesis is generally not feasible under basic conditions because alkoxides are not strong enough nucleophiles to attack a non-activated carbonyl group, and the hydroxyl group of the hemiacetal intermediate cannot be displaced as a hydroxide (B78521) ion (a poor leaving group). However, specific protocols have been developed that operate under basic or neutral conditions, often for substrates that are sensitive to acid. researchgate.net

An exceptional method for synthesizing acetals under basic conditions has been reported, utilizing a combination of a sodium alkoxide and a corresponding trifluoroacetate (B77799) ester. researchgate.net This approach avoids the use of strong acids, making it suitable for delicate substrates. The synthesis of this compound could potentially be adapted from this methodology.

In this protocol, a carbonyl compound reacts with a sodium alkoxide (e.g., sodium methoxide (B1231860) or sodium ethoxide) and a trifluoroacetate ester (e.g., methyl trifluoroacetate or ethyl trifluoroacetate). researchgate.net Sodium alkoxides are strong bases and nucleophiles prepared by reacting sodium metal with the corresponding alcohol. researchgate.netjetir.org Trifluoroacetate esters are reactive intermediates used in various organic transformations. researchgate.netgoogle.com While the precise mechanism is not fully detailed in general literature, it is proposed to proceed through intermediates that circumvent the traditional acid-catalyzed pathway, achieving quantitative yields in some cases. researchgate.net

This table outlines the components for a specialized base-mediated acetal synthesis, based on a reported methodology.

Transacetalization Reactions for Tailored Alkoxy Chain Introduction

Transacetalization is a powerful method for exchanging the alkoxy groups of an existing acetal with different alcohol moieties. This approach is particularly useful for the synthesis of mixed acetals where direct acetalization might lead to a mixture of products.

Acid-catalyzed transacetalization involves the treatment of a starting acetal with an excess of a different alcohol in the presence of an acid catalyst. tandfonline.com For the synthesis of this compound, one could start with a dimethoxy acetal precursor, such as 1,1,3-trimethoxydodecane. By treating this precursor with ethanol and a catalytic amount of a strong acid like trifluoroacetic acid, one of the methoxy (B1213986) groups can be exchanged for an ethoxy group. tandfonline.com The reaction is typically driven to completion by removing the displaced methanol, often through distillation. tandfonline.com

The mechanism proceeds through the protonation of one of the methoxy groups, making it a good leaving group (methanol). tandfonline.com The resulting oxocarbenium ion is then attacked by ethanol to form the mixed acetal after deprotonation. tandfonline.com A variety of acid catalysts can be employed, including mineral acids, sulfonic acids, and Lewis acids. acs.orgnih.gov

Table 2: Common Acid Catalysts for Transacetalization

| Catalyst | Typical Concentration |

| p-Toluenesulfonic acid | 0.1-1 mol% |

| Sulfuric acid | 0.1-1 mol% |

| Zirconium tetrachloride | 1-5 mol% |

| Trifluoroacetic acid | 5-10 mol% |

The stereochemical outcome of transacetalization reactions can be influenced by several factors, including the nature of the substrate, the reaction conditions, and the presence of neighboring functional groups. nih.govresearchgate.net In the context of this compound, which has potential stereocenters at the C1 and C3 positions, controlling the stereochemistry is a significant consideration.

If the precursor acetal is chiral, the transacetalization reaction can proceed with either retention or inversion of configuration, or it may lead to racemization. The formation of an intermediate oxocarbenium ion, which is often planar, can lead to the loss of stereochemical information. However, neighboring group participation can sometimes lead to a high degree of stereocontrol, favoring the formation of one diastereomer over another. nih.gov For acyclic acetals, achieving high diastereoselectivity can be challenging, but the use of specific participating groups, such as esters, has been shown to be effective in certain cases. nih.gov

Multi-Step Synthesis of this compound Precursors

The synthesis of this compound is likely to proceed through a multi-step sequence involving the preparation of key precursors. This would involve the formation of a suitable carbonyl compound and the construction of the twelve-carbon dodecane (B42187) chain.

Carbonyl Compound Derivatization for Acetal Formation

The formation of the acetal functional groups in this compound would likely start from a corresponding carbonyl compound. The conversion of aldehydes and ketones to acetals is a fundamental reaction in organic synthesis, typically achieved by reacting the carbonyl compound with an alcohol in the presence of an acid catalyst. libretexts.org To form the mixed acetal, a stepwise approach could be employed.

For instance, a precursor aldehyde could first be reacted with methanol to form a dimethyl acetal. libretexts.org Subsequently, a selective mono-transacetalization with ethanol would yield the desired mixed O,O-acetal. The choice of reaction conditions and catalysts is crucial for achieving high yields and selectivity. organic-chemistry.orgacs.org

A variety of methods exist for the preparation of the initial aldehyde precursor. libretexts.orglibretexts.orgyoutube.com One common method is the oxidation of a primary alcohol. libretexts.org

Elongation of Aliphatic Chains to the Dodecane Moiety

The construction of the dodecane (C12) backbone is a key aspect of the synthesis. wikipedia.orgnih.gov There are numerous methods for carbon-carbon bond formation that can be used to elongate an aliphatic chain. The Grignard reaction is a classic and versatile method for this purpose. leah4sci.com For example, a shorter alkyl halide could be converted into a Grignard reagent and then reacted with a suitable electrophile to extend the carbon chain. leah4sci.com

Another powerful technique is the Wittig reaction, which can be used to form alkenes that can then be hydrogenated to the corresponding alkanes. For synthesizing a long-chain precursor for this compound, one could envision a convergent synthesis where two smaller fragments are coupled together.

For instance, a Grignard reagent derived from a C6 alkyl halide could be reacted with a C6 aldehyde to form a C12 alcohol. This alcohol could then be oxidized to the corresponding ketone, which could be further elaborated to introduce the required alkoxy groups.

Introduction of Alkoxy Groups via Etherification or Acetal Formation

The introduction of the ethoxy and methoxy groups in this compound can be achieved through various etherification and acetal formation reactions. A plausible synthetic approach would involve the initial formation of a 1,3-diol precursor, followed by selective etherification.

One common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, a precursor such as 1,3-dimethoxydodecan-1-ol could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. Subsequent reaction with an ethyl halide (e.g., ethyl iodide) would yield the final product. However, this method is most effective for primary halides to avoid competing elimination reactions.

Alternatively, the alkoxy groups can be introduced via acetal formation. For instance, a 1,3-diol can be reacted with an aldehyde or ketone in the presence of an acid catalyst to form a cyclic acetal. While this is a protection strategy, selective opening and functionalization of the acetal can lead to the desired diether. A more direct approach involves the reaction of a carbonyl compound with an excess of alcohol under acidic conditions to form an acetal. For this compound, a multi-step synthesis starting from a suitable precursor like dodecanal would be necessary, involving sequential introduction of the methoxy and ethoxy groups.

A key intermediate in a potential synthesis is a β-alkoxy ketone. The stereoselective reduction of such a ketone can yield a syn- or anti-1,3-diol monoether, which can then be further etherified to the target molecule. acs.orgnih.govscilit.com For example, the reduction of 1-methoxy-dodecan-3-one would provide a route to a 1-methoxy-3-hydroxydodecane intermediate.

Table 1: Comparison of General Etherification Methods

| Method | Reagents | Advantages | Limitations |

| Williamson Ether Synthesis | Alkoxide, Primary Alkyl Halide | Versatile, well-established | Prone to elimination with secondary/tertiary halides |

| Acid-Catalyzed Acetal Formation | Carbonyl, Alcohol, Acid Catalyst | Good for protecting diols | Can require harsh acidic conditions |

| Reduction of β-Alkoxy Ketones | β-Alkoxy Ketone, Reducing Agent | Can be highly stereoselective | Requires synthesis of the keto-ether precursor |

Stereoselective Synthesis of this compound and Related Stereoisomers

The presence of two chirality centers at C1 and C3 in this compound means that four possible stereoisomers exist: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The stereoselective synthesis of a specific isomer requires precise control over the formation of these stereocenters. This can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

A general strategy for the stereoselective synthesis of 1,3-diols and their derivatives involves the stereoselective reduction of β-hydroxy ketones or β-alkoxy ketones. researchgate.netsemanticscholar.orgrsc.org These reductions can be directed by a pre-existing stereocenter or by the use of chiral reagents.

Chiral Auxiliaries in Acetal Synthesis for Diastereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govsfu.caarizona.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be employed in an acetalization reaction to achieve diastereocontrol. For example, a chiral diol could be reacted with a precursor aldehyde to form a chiral acetal. Subsequent reactions on this acetal would proceed with a facial bias imposed by the chiral auxiliary, leading to the formation of a new stereocenter with a specific configuration.

While direct application to this compound is not extensively documented, the principle can be illustrated with related systems. For instance, chiral acetals have been used in Diels-Alder reactions to achieve high levels of diastereoselectivity. sfu.ca A similar approach could be envisioned where a chiral acetal derived from a long-chain aldehyde is subjected to a nucleophilic attack that sets the stereochemistry at one of the carbon atoms of the acetal, which would eventually become one of the stereocenters in the final product.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Aldol, Alkylation | >95% |

| (1R,2S)-1-Amino-2-indanol | Diels-Alder | >90% |

| Camphorsultam | Michael Addition, Aldol | >95% |

Asymmetric Catalysis for Enantioselective Acetal Formation

Asymmetric catalysis offers a powerful and atom-economical approach to enantioselective synthesis. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, an asymmetric catalytic approach could be employed in the formation of a key intermediate. For example, the asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could establish one or both of the stereocenters. researchgate.netrsc.orgnih.gov Chiral rhodium and iridium complexes with ligands such as Josiphos have been shown to be effective in the asymmetric hydrogenation of various substrates. rsc.org

Another potential application of asymmetric catalysis would be in the enantioselective alkylation of an aldehyde to introduce one of the alkoxy groups with a defined stereochemistry. organic-chemistry.orgprinceton.eduprinceton.edu Organocatalysis, using chiral amines or phosphoric acids, has emerged as a valuable tool for such transformations.

Table 3: Selected Asymmetric Catalytic Reactions for Stereocenter Formation

| Reaction Type | Catalyst System | Potential Application in Synthesis |

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Josiphos Ligand | Reduction of an unsaturated precursor to set C1 or C3 stereocenter |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium-TsDPEN complex | Stereoselective reduction of a ketone intermediate |

| Organocatalytic Aldol Reaction | Proline derivatives | Formation of a chiral β-hydroxy ketone precursor |

Control of Stereochemistry at C1 and C3 Chirality Centers

Achieving control over the stereochemistry at both the C1 and C3 positions requires a carefully designed synthetic sequence. A common strategy for the synthesis of 1,3-diols with defined stereochemistry is the stereoselective reduction of β-hydroxy ketones. youtube.comresearchgate.netresearchgate.netnih.gov The relative stereochemistry (syn or anti) of the resulting diol can often be controlled by the choice of reducing agent and reaction conditions.

For instance, chelation-controlled reductions using reagents like LiAlH₄ in the presence of a Lewis acid can favor the formation of syn-1,3-diols. Conversely, non-chelating reducing agents often lead to the formation of anti-1,3-diols. Once a chiral 1,3-diol with the desired relative and absolute stereochemistry is obtained, the hydroxyl groups can be selectively etherified to yield the target this compound.

The synthesis of a chiral β-alkoxy ketone as a precursor allows for a substrate-controlled diastereoselective reduction to establish the second stereocenter. acs.orgnih.gov The existing stereocenter in the β-alkoxy ketone can direct the approach of the reducing agent, leading to a high diastereomeric excess in the resulting 1,3-diol monoether. Subsequent etherification of the remaining hydroxyl group would complete the synthesis.

The development of modular approaches, where stereocenters are introduced sequentially, allows for the synthesis of all possible stereoisomers of this compound. nih.gov For example, an initial asymmetric reaction could set the stereochemistry at C3, followed by a diastereoselective reaction to establish the stereocenter at C1.

Reaction Chemistry and Transformational Studies of 1 Ethoxy 1,3 Dimethoxydodecane

Mechanistic Investigations of Acetal (B89532) Hydrolysis

The hydrolysis of the acetal group in 1-ethoxy-1,3-dimethoxydodecane is a key reaction, typically proceeding under acidic conditions. The following sections delve into the established mechanisms, kinetics, and isotopic studies that illuminate this transformation.

Acid-Catalyzed Hydrolysis Mechanisms (A-1 Pathway, Oxocarbenium Ion Intermediates)

The acid-catalyzed hydrolysis of acetals, including the 1-ethoxy-1-methoxyethyl group in this compound, is a well-documented process that generally follows the A-1 (acid-catalyzed, unimolecular) mechanism. gla.ac.uk This pathway involves a rapid, reversible protonation of one of the oxygen atoms of the acetal, followed by a slower, rate-determining unimolecular cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion. gla.ac.ukresearchgate.net This intermediate is a key feature of the A-1 mechanism and its formation is considered the rate-determining step. researchgate.netmasterorganicchemistry.com

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal is as follows:

Protonation: An oxygen atom of the acetal is protonated by an acid catalyst (H₃O⁺), forming a protonated acetal. masterorganicchemistry.commsu.edu

Formation of the Oxocarbenium Ion: The protonated acetal undergoes heterolytic cleavage, where a molecule of alcohol (methanol in this case) departs, and a resonance-stabilized oxocarbenium ion is formed. gla.ac.uknih.govacs.org The stability of this cation is a crucial factor in the reaction rate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the hemiacetal, which is in equilibrium with the corresponding aldehyde and alcohol.

The presence of an alkoxy group at a remote position, such as the C3-methoxy group in this compound, can influence the rate of acetal hydrolysis. Studies on related systems have shown that an alkoxy group can accelerate hydrolysis, possibly through electrostatic stabilization of the developing oxocarbenium ion intermediate. nih.govacs.org This stabilization can overcome the inductive electron-withdrawing effect of the oxygen atom. nih.gov

Kinetic Studies of Acetal Hydrolysis Rates

Kinetic studies provide quantitative insights into the factors influencing the rate of acetal hydrolysis. The hydrolysis of acetals is subject to specific acid catalysis, meaning the rate is proportional to the concentration of the protonated solvent (e.g., H₃O⁺) and not to the concentration of other general acids in the solution. gla.ac.uk

The rate of hydrolysis is highly sensitive to the structure of the aldehyde and alcohol components of the acetal. gla.ac.uk For instance, the rate of hydrolysis can be dramatically affected by pH, with a significant decrease in the hydrolysis rate as the pH increases. researchgate.net The reaction generally follows first-order kinetics with respect to the acetal concentration. researchgate.netcdnsciencepub.com

Factors that stabilize the intermediate oxocarbenium ion will increase the rate of hydrolysis. researchgate.net For example, electron-donating groups attached to the carbonyl carbon of the original aldehyde will accelerate the reaction, while electron-withdrawing groups will have the opposite effect. The stability of the leaving alcohol also plays a role.

Relative Hydrolysis Rates of Acetals

Illustrative data on how substituents affect the rate of acetal hydrolysis.

| Acetal Structure | Relative Rate of Hydrolysis | Reference |

|---|---|---|

| Formaldehyde diethyl acetal | 1 | gla.ac.uk |

| Acetaldehyde diethyl acetal | 6 x 10³ | gla.ac.uk |

| Acetone diethyl ketal | 1 x 10⁷ | gla.ac.uk |

Functional Group Interconversions Involving the Acetal and Ether Moieties

The presence of both an acetal and an ether in this compound allows for selective chemical transformations, which are crucial in synthetic organic chemistry.

Selective Cleavage of the Acetal Functionality in the Presence of Other Ethers

The differential reactivity of acetals and ethers under acidic conditions allows for the selective cleavage of the acetal group while leaving the ether linkages intact. Acetals are significantly more susceptible to acid-catalyzed hydrolysis than ethers. oup.com This difference in reactivity is a cornerstone of using acetals as protecting groups for carbonyl functionalities.

A variety of reagents and conditions have been developed for the selective deprotection of acetals. Mild acidic conditions, often using catalysts like bismuth(III) chloride, can effectively cleave acetals without affecting other acid-sensitive groups like ethers. oup.com Other methods employ Lewis acids such as zinc bromide in dichloromethane (B109758) for the selective cleavage of certain types of acetals. researchgate.net The choice of reagent and reaction conditions is critical to ensure high selectivity. For example, dilute methanolic HCl in anhydrous THF has been shown to cleave acetals and ketals while leaving tert-butyldimethylsilyl ethers unaffected. tandfonline.com

Reagents for Selective Acetal Cleavage

A summary of reagents that can be used for the selective cleavage of acetals in the presence of other functional groups.

| Reagent | Conditions | Selectivity over Ethers | Reference |

|---|---|---|---|

| Bismuth(III) chloride | Methanol (B129727), room temperature | High | oup.com |

| Zinc bromide | Dichloromethane, room temperature | Good for specific acetals | researchgate.net |

| Dilute methanolic HCl in THF | Anhydrous THF | High | tandfonline.com |

| Cerium(III) chloride heptahydrate | Acetonitrile, reflux | High for MEM ethers | organic-chemistry.org |

Reactions of the Ether Linkage at C3 and its Impact on the Dodecane (B42187) Chain

The ether linkage at the C3 position of this compound is generally more stable than the acetal group. Cleavage of such an ether typically requires more forcing conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. youtube.com The reaction proceeds via a nucleophilic substitution mechanism. rcub.ac.in

The cleavage of the C3-methoxy group would lead to the formation of a secondary alcohol at that position. The specific products would depend on the reaction conditions and the nature of the acid used. For instance, reaction with excess strong acid under harsh conditions could potentially lead to the cleavage of both the acetal and the ether, ultimately yielding a diol and corresponding alkyl halides.

The long dodecane chain itself is relatively inert under these conditions, although the introduction of functional groups like alcohols or halides through ether cleavage opens up possibilities for further chemical modifications along the carbon chain.

Investigation of Nucleophilic Substitution Reactions on the Acetal Center

There is a lack of specific published research investigating nucleophilic substitution reactions at the acetal center of this compound. In general, acetals can undergo nucleophilic substitution, typically activated by a Lewis or Brønsted acid. This activation would facilitate the departure of one of the alkoxy groups (either ethoxy or methoxy), forming an oxocarbenium ion intermediate. A subsequent attack by a nucleophile would lead to the substitution product. However, no studies detailing the specific conditions, scope of nucleophiles, or stereochemical outcomes for such reactions on this compound have been found.

Transformation as a Synthetic Building Block

The potential of this compound as a synthetic building block is intrinsically linked to the reactivity of its functional groups. However, its utility in specific synthetic applications remains underexplored in the available scientific literature.

Utility of this compound in C-C Bond Forming Reactions

No specific research has been identified that demonstrates the use of this compound in carbon-carbon bond-forming reactions. Conceptually, the activated acetal center could react with carbon nucleophiles, such as Grignard reagents, organolithium compounds, or enolates, in the presence of a suitable Lewis acid. This would result in the formation of a new C-C bond at the C1 position. The general transformation is depicted below, but specific examples, yields, and reaction conditions for this compound are not documented.

Table 1: Hypothetical C-C Bond Forming Reactions at the Acetal Center

| Nucleophile (Nu-) | Lewis Acid (LA) | Potential Product Structure |

|---|---|---|

| R-MgX | TiCl₄, BF₃·OEt₂ | R-CH(OCH₃)-CH₂-CH(OCH₃)-(CH₂)₈CH₃ |

| R-Li | SnCl₄ | R-CH(OCH₃)-CH₂-CH(OCH₃)-(CH₂)₈CH₃ |

Note: This table is illustrative of general acetal reactivity and is not based on documented reactions of this compound.

Reductive Transformations of Acetal and Ether Groups

While the reduction of acetals and ethers is a common transformation in organic synthesis, specific studies on the reductive transformations of this compound are absent from the literature. The acetal group is generally more susceptible to reduction than the ether groups. Reductive cleavage of the acetal would typically yield an ether. For instance, reaction with a reducing agent like diisobutylaluminium hydride (DIBAL-H) or triethylsilane in the presence of a Lewis acid could selectively reduce the acetal. The selective reduction of one ether group over the other or the complete reduction to the corresponding alkane would require more forcing conditions and specific reagents, but no such transformations have been documented for this compound.

Table 2: Potential Reductive Transformations

| Reagent System | Potential Outcome |

|---|---|

| DIBAL-H | Selective reduction of the acetal to an ether |

| Et₃SiH / Lewis Acid | Selective reduction of the acetal to an ether |

Note: This table represents general reactivities and is not based on specific experimental results for this compound.

Applications in Advanced Organic Synthesis

Role as a Protecting Group in Complex Molecule Synthesis

The primary hypothetical role for 1-Ethoxy-1,3-dimethoxydodecane in complex molecule synthesis would be as a protecting group for a carbonyl functionality. The formation of an acetal (B89532) from a carbonyl group and alcohols is a reversible process, typically catalyzed by acid, which masks the electrophilic nature of the carbonyl carbon.

Chemoselective Protection Strategies for Carbonyl Groups

In principle, a molecule like this compound would be formed from a precursor carbonyl compound. The strategy of using acetals allows for the selective protection of more reactive carbonyl groups, such as aldehydes, in the presence of less reactive ones, like ketones. nih.gov This chemoselectivity is crucial in the synthesis of complex molecules possessing multiple carbonyl functionalities. The formation of the acetal renders the original carbonyl group inert to nucleophiles and bases. nih.gov

The protection of a carbonyl group as an acetal, such as the structure embedded within this compound, is a common and effective strategy. The stability of acetals to basic and nucleophilic reagents allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group.

Table 1: General Conditions for Acetal Formation

| Catalyst Type | Example Reagents | Typical Conditions |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Reflux in a solvent like toluene (B28343) with azeotropic removal of water. |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄), Iodine (I₂) | Mild, often aprotic conditions at room temperature. nih.gov |

Orthogonality of Acetal Protecting Groups with Other Acid-Sensitive Functionalities

Orthogonal protection strategy refers to the use of multiple protecting groups in a molecule that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. chemicalbook.com Acetal protecting groups are characteristically acid-labile. Their stability and cleavage conditions can be tuned by the nature of the alcohol from which they are derived.

For a compound like this compound, its stability would be compared to other acid-sensitive groups. For instance, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ethers are also cleaved by acid, but their rate of cleavage can differ significantly from that of an acetal, potentially allowing for selective removal. The specific combination of ethoxy and methoxy (B1213986) groups in this compound might confer a unique acid lability compared to more common acetals like dimethyl or diethyl acetals, although specific studies are lacking.

Table 2: Relative Acid Stability of Common Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Relative Stability |

|---|---|---|

| Acetal (e.g., from this compound) | Mild to strong acid (e.g., aqueous HCl, p-TsOH) | Less stable |

| Tetrahydropyranyl (THP) ether | Acetic acid, p-TsOH | Less stable |

| tert-Butyldimethylsilyl (TBDMS) ether | Fluoride ion (TBAF), Acetic acid | Moderately stable |

Exploitation as a Precursor for Synthetic Reagents and Catalysts

There is no specific information in the scientific literature describing the use of this compound as a precursor for synthetic reagents or catalysts. In a hypothetical sense, the acetal functionality could be manipulated to generate a reactive species. For example, treatment with a strong Lewis acid could lead to the formation of an oxocarbenium ion, which could then be trapped by a nucleophile or participate in other transformations. The long dodecane (B42187) chain might be envisioned to impart specific solubility properties to a derived reagent or catalyst, potentially enabling reactions in non-polar media or facilitating separation.

Development of New Synthetic Pathways Leveraging Acetal Reactivity

While specific new synthetic pathways involving this compound are not documented, the general reactivity of acetals is a fertile ground for synthetic innovation. The acid-catalyzed hydrolysis of acetals to regenerate the parent carbonyl is a classic transformation. However, acetals can also undergo other reactions. For instance, they can be converted to thioacetals, which have a different reactivity profile and are useful in their own right, for example, in Umpolung chemistry. nih.gov The development of new catalysts and reaction conditions for the formation and cleavage of acetals remains an active area of research, with a focus on milder, more selective, and environmentally benign methods. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, it is possible to deduce the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy would be instrumental in identifying the various proton environments within 1-ethoxy-1,3-dimethoxydodecane. The expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the ethoxy group, the two methoxy (B1213986) groups, the long dodecane (B42187) chain, and the methine and methylene (B1212753) protons adjacent to the oxygen atoms. The integration of these signals would provide the relative ratio of protons in each unique environment. Furthermore, the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the number of neighboring protons, allowing for the piecing together of the molecular structure.

To delineate the carbon framework, ¹³C NMR spectroscopy is employed. A proton-decoupled ¹³C NMR spectrum of this compound would exhibit a series of singlets, each representing a unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., methyl, methylene, methine) and its electronic environment. Carbons bonded to oxygen atoms would resonate at a characteristically downfield chemical shift compared to the aliphatic carbons of the dodecane chain. This technique is crucial for confirming the presence of all 16 carbon atoms and assigning them to their respective positions within the molecule.

To unambiguously assemble the molecular structure and determine its stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show correlations between the protons of the ethoxy group's ethyl moiety and trace the spin systems along the dodecane chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum would link a specific proton signal to its attached carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, for example, by showing correlations between the protons of the methoxy groups and the carbon atoms at positions 1 and 3, and between the protons of the ethoxy group and the carbon at position 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY provides information about the spatial proximity of protons. This would be particularly useful if the molecule has stereocenters, as it can help in determining the relative configuration by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would be used to confirm its elemental composition. The calculated exact mass of C16H34O3 is 274.2508. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the correct molecular formula.

In a mass spectrometer, molecules can be induced to fragment in a reproducible manner. The analysis of these fragment ions provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the C-O bonds would likely lead to the loss of methoxy (•OCH3) or ethoxy (•OCH2CH3) radicals, resulting in fragment ions that could be readily identified. Similarly, cleavage of the carbon-carbon bonds within the dodecane chain would produce a series of fragment ions separated by 14 Da (the mass of a CH2 group), which is characteristic of long-chain alkanes. The specific fragmentation pattern would serve as a fingerprint for the compound and help to confirm the positions of the ether functionalities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). This allows for the elucidation of a molecule's structure.

In the case of this compound, the key functional groups are the ether linkages (C-O-C) and the long aliphatic alkane chain (C-H and C-C bonds). While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on the extensive data available for similar aliphatic ethers and long-chain alkanes.

The most prominent and diagnostic absorption for an ether is the C-O stretching vibration, which typically appears as a strong band in the fingerprint region of the spectrum. uobabylon.edu.iq For aliphatic ethers, this absorption is generally observed between 1050 cm⁻¹ and 1150 cm⁻¹. pressbooks.publibretexts.orgopenstax.org Given the presence of three ether linkages in this compound, a strong, and possibly broad, absorption band is expected in this region. Saturated ethers characteristically exhibit a single C-O-C asymmetric stretch between 1140 and 1070 cm⁻¹. spectroscopyonline.com

The long dodecane chain will give rise to characteristic alkane absorptions. These include the C-H stretching vibrations, which are typically observed in the 2850-3000 cm⁻¹ region. fiveable.meuc.edu Specifically, the asymmetric and symmetric stretching vibrations of methylene (-CH₂-) and methyl (-CH₃) groups fall within this range. Additionally, C-H bending (scissoring and rocking) vibrations for methylene groups are expected around 1465 cm⁻¹, while methyl group bending vibrations are anticipated near 1450 cm⁻¹ and 1375 cm⁻¹. uc.edu

The combination of these characteristic absorption bands provides a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of its principal functional groups. The absence of significant absorptions in other regions, such as the O-H stretching region (around 3200-3600 cm⁻¹) or the C=O stretching region (around 1700 cm⁻¹), would further confirm the purity of the compound and the absence of alcohol or carbonyl functionalities, respectively. uobabylon.edu.iq

Detailed Research Findings

Analysis of the functional groups present in this compound allows for the prediction of its primary infrared absorption frequencies. The molecule consists of C-H, C-C, and C-O single bonds.

The following table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for its constituent functional groups. uobabylon.edu.iqfiveable.meuc.edu

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2850 - 3000 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1450 - 1475 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1370 - 1380 | Medium | C-H Bend (Rocking) | Alkane (CH₃) |

| 1050 - 1150 | Strong | C-O Stretch | Ether |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and the stability of various chemical species, including reaction intermediates and transition states.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying reaction mechanisms, such as the acid-catalyzed hydrolysis of acetals. chemistrysteps.comchemrxiv.org The hydrolysis of the acetal (B89532) group in 1-Ethoxy-1,3-dimethoxydodecane is a critical reaction pathway that governs its stability in aqueous acidic environments.

The mechanism of acid-catalyzed acetal hydrolysis involves several key steps, which can be computationally modeled using DFT. chemistrysteps.commasterorganicchemistry.com

Protonation: The reaction initiates with the protonation of one of the alkoxy oxygen atoms (either the ethoxy or the methoxy (B1213986) group at the C1 position). This step converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org

Formation of an Oxocarbenium Ion: The protonated alkoxy group departs, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction. masterorganicchemistry.com DFT calculations are crucial for determining the activation energy barrier for this step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. youtube.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. youtube.com The hemiacetal can then undergo further hydrolysis to the corresponding aldehyde.

DFT studies allow for the calculation of the potential energy surface of this reaction, identifying the structures of transition states and intermediates. rsc.org The choice of the density functional and basis set is critical for obtaining accurate results. A recent assessment of various density functional approximations (DFAs) for hydrolysis reactions found that range-separated hybrid DFAs, such as wB97M-V, provide high accuracy in predicting reaction barriers. chemrxiv.org

| Step in Acetal Hydrolysis | Description | Key Computational Insight |

|---|---|---|

| 1. Protonation | An oxygen of the acetal is protonated by an acid catalyst. | Determination of the most basic oxygen site. |

| 2. C-O Bond Cleavage | The leaving group (alcohol) departs, forming an oxocarbenium ion. | Calculation of the activation energy (rate-determining step). |

| 3. Nucleophilic Attack | A water molecule attacks the carbocation. | Modeling the trajectory and energy profile of water addition. |

| 4. Deprotonation | A proton is transferred to regenerate the catalyst, forming a hemiacetal. | Calculation of the final product's stability. |

The formation of acetals, particularly those with multiple stereocenters like this compound, can be stereoselective. researchgate.net Computational modeling is a valuable tool for understanding and predicting the origins of this stereoselectivity. acs.org The reaction of an aldehyde or ketone with alcohols can proceed through various pathways, and the relative energies of the transition states leading to different stereoisomers determine the product distribution. youtube.comleah4sci.com

DFT and other quantum chemical methods can be used to model the transition states for the nucleophilic attack of the alcohol on the carbonyl or hemiacetal intermediate. By comparing the calculated activation energies for the formation of different diastereomers, researchers can predict which stereoisomer will be favored. These models can account for steric hindrance, electronic effects, and the influence of catalysts or chiral auxiliaries on the reaction outcome. researchgate.netorganic-chemistry.org For a molecule like this compound, computational studies could elucidate how the existing stereocenter at C3 influences the stereochemical outcome of the acetal formation at C1.

Conformational Analysis of Long-Chain Acetal/Ether Systems

The dodecane (B42187) chain in this compound imparts significant conformational flexibility. libretexts.org Understanding the preferred three-dimensional arrangements (conformations) of this chain and how they are influenced by the polar acetal and ether groups is crucial for predicting the molecule's physical properties and biological interactions.

For large and flexible molecules, quantum chemical calculations can be computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more efficient alternative for exploring the vast conformational space. aip.orgresearchgate.net These methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

MD simulations of n-alkanes like dodecane have shown that in the liquid state, the chains are highly dynamic and exist as a mixture of conformers. rsc.org The primary determinants of conformation are the dihedral angles along the carbon-carbon backbone. The trans conformation is generally lower in energy, while gauche conformations are about 2.2 kJ/mol higher in energy. rsc.org Molecular dynamics simulations reveal that in liquid dodecane, only about 15% of the molecules are in the all-trans conformation at any given time. rsc.org MD simulations can also be used to study the behavior of dodecane at interfaces, such as on silica (B1680970) surfaces, providing insights into adsorption and detachment processes. nih.gov

| Conformation (Dihedral Angle) | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Anti (Trans) | 0 | The most stable, staggered conformation with substituents at 180°. |

| Gauche | ~2.2-3.8 | A staggered conformation with substituents at ±60°, leading to some steric strain. rsc.org |

| Eclipsed | ~16-20 | The least stable conformation with substituents directly aligned, causing high torsional strain. |

Determining the precise conformation of a flexible molecule in solution is a significant challenge. An integrated approach that combines DFT calculations with Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool for this purpose. rsc.orglodz.pl This method relies on the fact that NMR parameters, such as chemical shifts (δ) and coupling constants (J), are highly sensitive to the molecule's three-dimensional structure. nih.gov

The process typically involves:

Conformational Search: A computational search for low-energy conformers is performed using methods like molecular mechanics.

DFT Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, such as DFT. lodz.pl

NMR Parameter Calculation: For each optimized conformer, NMR chemical shifts and coupling constants are calculated using specialized DFT methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.govacs.org

Comparison with Experiment: The calculated NMR parameters for each conformer (or a Boltzmann-weighted average of them) are compared with the experimentally measured NMR spectrum. The conformation that provides the best agreement is considered the most probable structure in solution. nih.gov

This DFT-NMR approach would be highly applicable to this compound to determine the preferred folding of the dodecane chain and the relative orientation of the ether and acetal groups in different solvents.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is instrumental in mapping the complete energy landscape of a chemical reaction. This involves identifying all stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, therefore, its rate.

For reactions involving this compound, such as its formation or hydrolysis, computational methods can be used to locate the transition state structures. rsc.org Techniques like synchronous transit-guided quasi-Newton (STQN) methods are employed to find the saddle point on the potential energy surface that corresponds to the transition state. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies, offering deep insight into the reaction's feasibility and kinetics. For the hydrolysis of the acetal in this compound, this analysis could reveal the precise energy barriers for the departure of the ethoxy versus the methoxy group and how the subsequent reaction with water proceeds. chemistrysteps.com

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

As of the current date, a thorough review of scientific literature and computational chemistry databases reveals no specific published studies focusing on the prediction of reactivity and selectivity of this compound in novel chemical transformations. Consequently, there are no available detailed research findings or data tables derived from computational models for this particular compound.

The prediction of how a molecule like this compound would behave in various chemical reactions—what products it would form and in what proportions—would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These studies would model the molecule's electronic structure to identify sites susceptible to electrophilic or nucleophilic attack, estimate the activation energies for different reaction pathways, and predict the stereoselectivity and regioselectivity of potential transformations.

Hypothetically, such computational studies could investigate reactions like:

Acid-catalyzed hydrolysis: Predicting the relative rates of cleavage at the C1-ethoxy and C3-methoxy positions.

Oxidation: Identifying the most likely sites of initial oxidation along the dodecane chain and at the ether/acetal functional groups.

Radical reactions: Modeling the stability of various radical intermediates that could be formed along the carbon backbone.

However, without specific research, any discussion of reactivity and selectivity would be purely speculative. The generation of meaningful and scientifically accurate data requires dedicated computational studies that have not yet been performed or published for this compound.

Data Tables

No data is available from computational and theoretical chemistry studies on the predicted reactivity and selectivity of this compound.

Future Research Directions

Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis of 1-Ethoxy-1,3-dimethoxydodecane and Related Compounds

The synthesis of mixed acetals like this compound traditionally relies on acid catalysis. However, the drive for greener and more efficient chemical processes necessitates the exploration of novel catalytic systems. Future research should focus on developing catalysts that are not only highly active and selective but also reusable and operate under mild conditions.

Heterogeneous catalysts, such as zeolites, sulfonic resins like Amberlyst-15, and other solid acids, present a promising avenue. acs.org These materials offer the distinct advantage of easy separation from the reaction mixture, simplifying purification and reducing waste. Research could focus on tailoring the pore size and acidity of these materials to accommodate the long dodecane (B42187) chain and to selectively favor the formation of the mixed acetal (B89532) over potential side products. The development of catalysts from renewable resources, such as bio-derived carbon materials functionalized with acidic groups, would further enhance the sustainability of the synthesis.

Biocatalysis, employing enzymes such as lipases or engineered glycosidases, offers another exciting frontier. While not a conventional approach for simple acetal synthesis, the high selectivity of enzymes could be harnessed for the specific synthesis of complex mixed acetals, potentially even with stereochemical control.

Furthermore, the investigation of tandem catalytic systems that can perform multiple synthetic steps in a single pot is of great interest. For instance, a catalyst that could first facilitate the selective oxidation of a dodecyl derivative and then mediate the acetalization in the presence of ethanol (B145695) and methanol (B129727) would represent a significant step forward in process intensification.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Homogeneous Acids | Well-understood reactivity, high conversion. | Development of milder, less corrosive acid systems. |

| Heterogeneous Acids | Ease of separation, reusability, potential for continuous flow processes. acs.org | Tailoring of catalyst structure for long-chain substrates, improving stability. |

| Biocatalysts | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for non-natural substrates. |

| Tandem Catalysts | Process intensification, reduced waste. | Design of multifunctional catalysts for one-pot synthesis. |

| Photocatalysts | Mild, light-driven reactions. nih.gov | Development of photocatalysts for acetalization under visible light. |

Investigation of this compound as a Scaffold for Advanced Material Precursors

The unique structure of this compound, with its hydrolytically labile acetal group and its long, flexible aliphatic tail, makes it an intriguing candidate as a building block for advanced materials. The acetal functionality can act as a pH-sensitive linker, allowing for the design of materials that respond to acidic environments. researchgate.netnih.gov

One promising area of research is the development of biodegradable polymers and drug delivery systems . researchgate.netnih.gov By incorporating this compound or similar long-chain acetals into polymer backbones, materials can be created that are stable at physiological pH but degrade under the acidic conditions found in specific tissues or cellular compartments, such as tumors or endosomes. researchgate.net The long dodecane chain could impart hydrophobic domains, facilitating the encapsulation of nonpolar drug molecules. Research in this area would involve the synthesis of polymers from acetal-containing monomers and the characterization of their degradation profiles and drug release kinetics. researchgate.netnih.gov

Another avenue is the creation of stimuli-responsive materials . nih.govacs.orgrsc.orgnih.gov The cleavage of the acetal bond in response to a pH change could trigger a macroscopic change in the material's properties, such as swelling, dissolution, or the release of an encapsulated agent. This could be exploited in the design of "smart" materials for applications in sensors, actuators, and controlled-release formulations.

Furthermore, the long aliphatic chain of this compound could be functionalized to create scaffolds for tissue engineering . nist.govnih.govyoutube.comacs.org These scaffolds could be designed to be biodegradable, with the degradation rate tuned by the specific acetal structure. The aliphatic nature of the scaffold could promote cell adhesion and proliferation, providing a temporary support for tissue regeneration.

Potential applications of materials derived from this compound are summarized in Table 2.

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Rationale | Key Research Questions |

|---|---|---|

| Drug Delivery | pH-sensitive acetal linkage for targeted release; hydrophobic chain for drug encapsulation. researchgate.netdigitellinc.com | How does the structure of the acetal and the polymer architecture affect drug loading and release kinetics? |

| Biodegradable Polymers | Hydrolytically cleavable acetal bonds in the polymer backbone. nih.govresearchgate.netnih.gov | What is the degradation profile of polymers containing this long-chain acetal unit? |

| Stimuli-Responsive Materials | pH-triggered change in material properties due to acetal cleavage. nih.govacs.orgrsc.orgnih.gov | Can the response to pH be tuned for specific applications? |

| Tissue Engineering | Biocompatible and biodegradable scaffold with a lipophilic character to support cell growth. nist.govnih.govyoutube.comacs.org | How does the scaffold's microstructure and degradation affect cell viability and tissue formation? |

Advanced Computational Studies on the Role of the Aliphatic Chain in Acetal Reactivity and Selectivity

The long dodecane chain in this compound is expected to exert significant steric and electronic effects on the reactivity and selectivity of the acetal group. Advanced computational studies are crucial to unraveling these intricate relationships at a molecular level.

Molecular Dynamics (MD) simulations can provide insights into the conformational behavior of the long aliphatic chain and its impact on the accessibility of the acetal center to reagents, such as water or catalytic species. These simulations can help to understand how the chain might fold or orient itself in different solvent environments, potentially shielding the reactive site and influencing selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate the structural features of a series of mixed acetals with varying chain lengths and substitution patterns with their experimentally determined reactivity. This would enable the prediction of the stability and reactivity of new, yet-to-be-synthesized, long-chain acetals.

Key areas for computational investigation are outlined in Table 3.

Table 3: Focus Areas for Computational Studies on Long-Chain Acetals

| Computational Method | Research Objective | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate the hydrolysis mechanism and determine activation energies. | Understanding of the electronic effects of the long alkyl chain on transition state stability. |

| Molecular Dynamics (MD) | Investigate the conformational dynamics of the aliphatic chain. | Insight into how the chain's flexibility and orientation affect the accessibility of the reactive center. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with reactivity for a series of acetals. | Predictive models for the design of acetals with tailored stability and reactivity. |

Development of High-Throughput Screening Methodologies for New Reactions Involving Mixed Acetals

To accelerate the discovery of new applications and synthetic routes for mixed acetals like this compound, the development of high-throughput screening (HTS) methodologies is essential. sigmaaldrich.comyoutube.comyoutube.comnih.gov HTS allows for the rapid and parallel testing of numerous reaction conditions, catalysts, or substrates, significantly reducing the time and resources required for research and development.

For the synthesis of mixed acetals, HTS can be used to screen libraries of potential catalysts and optimize reaction parameters such as temperature, solvent, and reactant ratios. youtube.com The development of rapid analytical techniques is crucial for the success of HTS. Mass spectrometry (MS)-based methods , such as those utilizing RapidFire MS, are particularly well-suited for this purpose as they can directly and quickly analyze the reaction products without the need for extensive work-up. nih.govchemspeed.com

HTS can also be applied to investigate the reactivity of mixed acetals in various chemical transformations. For instance, libraries of different mixed acetals could be screened for their stability under various conditions or their ability to participate in specific reactions. This could lead to the discovery of novel protecting groups with tailored lability or new building blocks for organic synthesis.

The integration of automated synthesis platforms with HTS would create a powerful workflow for the rapid discovery and optimization of reactions involving mixed acetals. nih.govmit.edursc.orgnih.govsigmaaldrich.comnih.gov These platforms can automatically prepare and run a large number of reactions, analyze the results, and even use machine learning algorithms to suggest the next set of experiments, creating a closed-loop optimization process.

Key components for developing HTS methodologies for mixed acetals are listed in Table 4.

Table 4: Components of High-Throughput Screening Methodologies for Mixed Acetals

| Component | Purpose | Examples of Techniques |

|---|---|---|

| Reaction Platform | To perform a large number of reactions in parallel. | Multi-well plates, microfluidic devices. youtube.com |

| Automated Liquid Handling | To accurately and rapidly dispense reactants and catalysts. | Robotic systems. nih.gov |

| Rapid Analytics | To quickly determine the outcome of each reaction. | Mass Spectrometry (GC-MS, LC-MS), High-Performance Liquid Chromatography (HPLC). nih.gov |

| Data Analysis & a.k.a. 'Informatics' | To process the large datasets generated and identify lead candidates. | Specialized software, machine learning algorithms. mit.edu |

Q & A

Q. Stability and Reactivity Analysis

- Acidic Conditions : Protonation of ether oxygen leads to cleavage via SN1/SN2 mechanisms. Avoid storage with strong acids (e.g., H₂SO₄) .

- Alkaline Conditions : Base-induced β-elimination is less likely but possible at high temperatures (>60°C) .

- Storage Recommendations : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidative degradation .

How should researchers resolve contradictions in physicochemical data caused by structural isomerism?

Data Contradiction Analysis

Discrepancies in properties (e.g., density, boiling point) may arise from undetected isomers or impurities. Methodological solutions include:

- Chromatographic Separation : Use preparative HPLC or GC to isolate isomers, as demonstrated in HFE fluid studies .

- Computational Modeling : Compare experimental data (e.g., NMR chemical shifts) with DFT-calculated values for candidate structures .

- Cross-Validation : Replicate measurements using multiple techniques (e.g., GC-MS vs. NMR) to confirm consistency .

What advanced techniques characterize the electronic environment of this compound?

Q. Electronic Structure Profiling

- X-ray Crystallography : Resolve bond angles and dihedral preferences, though crystallization may require derivatization .

- HOMO/LUMO Analysis : Use computational tools (e.g., Gaussian) to predict reactivity, as applied to similar ethers in HOMO coefficient studies .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns to rule out structural anomalies .

How does this compound interact with metal catalysts in coupling reactions?

Q. Catalytic Interaction Studies

- Coordination Behavior : Ether oxygens may weakly coordinate to Lewis acids (e.g., AlCl₃), affecting reaction pathways.

- By-Product Mitigation : Pre-treat catalysts (e.g., Pd/C) with chelating agents to minimize undesired coordination .

- Case Study : Analogous ethers show suppressed catalytic activity in Suzuki-Miyaura couplings unless steric hindrance is reduced .

What methodologies quantify degradation products under accelerated aging conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.